PIM-IN-72
Description
Properties
Molecular Formula |
C24H23F3N4O |
|---|---|
Molecular Weight |
440.4702 |
IUPAC Name |
N-(4-((1S,3R,5R)-3-Amino-5-methylcyclohexyl)pyridin-3-yl)-6-(2,6-difluorophenyl)-5-fluoropicolinamide |
InChI |
InChI=1S/C24H23F3N4O/c1-13-9-14(11-15(28)10-13)16-7-8-29-12-21(16)31-24(32)20-6-5-19(27)23(30-20)22-17(25)3-2-4-18(22)26/h2-8,12-15H,9-11,28H2,1H3,(H,31,32)/t13-,14+,15-/m1/s1 |
InChI Key |
VRQXRVAKPDCRCI-QLFBSQMISA-N |
SMILES |
O=C(NC1=C([C@@H]2C[C@H](N)C[C@H](C)C2)C=CN=C1)C3=NC(C4=C(F)C=CC=C4F)=C(F)C=C3 |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
PIM-IN-72; PIM-IN 72; PIM-IN72 |
Origin of Product |
United States |
Molecular and Cellular Mechanisms of Pim in 72 Action
PIM-IN-72 Effects on Cellular Signaling Pathways
PI3K/AKT/mTOR Pathway Interplay
PIM kinases are deeply intertwined with the Phosphoinositide 3-kinase (PI3K)/AKT/mammalian Target of Rapamycin (mTOR) pathway, a central regulator of cell cycle, proliferation, survival, and metabolism. nih.govwikipedia.orguni.lu PIM kinases sustain the activity of the PI3K/AKT/mTOR pathway and can influence PI3K through insulin (B600854) receptor substrates (IRS) and AKT via reactive oxygen species (ROS). wikipedia.org Both PIM and AKT regulate cell growth and translation through overlapping mechanisms, phosphorylating common substrates to control mTORC1. wikipedia.org
Research findings highlight several key interactions:
BAD Phosphorylation: PIM-1 and PIM-3 can phosphorylate the pro-apoptotic protein BAD at Ser-112, leading to its deactivation and promoting cancer cell survival and progression. nih.gov Similarly, AKT also phosphorylates BAD. wikipedia.org
Cell Cycle Regulators: PIM kinases, in conjunction with the PI3K/AKT/mTOR network, can inhibit the expression of cell cycle inhibitors p21 and p27. wikipedia.orguni.lu
mTOR Regulation: mTOR acts as a crucial link between the PIM and PI3K pathways, contributing to cell survival. nih.gov PIM-1 specifically regulates mTOR activity by phosphorylating PRAS40. isfcppharmaspire.com
Drug Resistance and Synergism: PIM kinases interact with and stabilize pivotal oncogenic players such as p53 and c-Myc, often running in parallel to the PI3K/Akt pathway. labsolu.ca This parallel signaling, with overlapping substrates like BAD, p21, and p27, suggests a synergistic relationship that can enhance resistance to anti-PI3K/AKT/mTOR therapies. labsolu.ca Consequently, co-targeting PIM and PI3K/mTOR pathways is considered a viable therapeutic strategy, particularly given their frequent dysregulation and interconnectedness in promoting drug resistance. nbs-bio.com
JAK-STAT Pathway Modulation
PIM kinases play a significant role in modulating the Janus kinase (JAK)/Signal Transducer and Activator of Transcription (STAT) pathway, which is activated by various cytokines and regulates tumor migration, growth, proliferation, and metabolism. isfcppharmaspire.comhaoranbio.comidrblab.net
Key modulations include:
STAT Inhibition: PIM-1 has been shown to inhibit the activation of the JAK/STAT pathway by interacting with suppressor of cytokine signaling 1 (SOCS1) and SOCS3, thereby enhancing the inhibition of STAT5. isfcppharmaspire.comhaoranbio.com
STAT Activation Correlation: Conversely, a high expression of PIM-1 is significantly correlated with the activation of STAT3 and STAT5 in certain malignancies, such as diffuse large B cell lymphoma (DLBCL). isfcppharmaspire.comhaoranbio.com
Transcriptional Regulation: PIM-1 is a direct transcriptional target of JAK/STAT signaling pathways and is rapidly induced in T cells downstream of JAK/STAT activation. harvard.edu
Inflammatory Response: PIM1 knockdown has been observed to inhibit LPS-induced phosphorylation of JAK1 and STAT3 in macrophage-like THP-1 cells, suggesting that PIM-1 may positively regulate the JAK/STAT pathway in the context of LPS-mediated inflammation. blogspot.com
Cross-talk with MAPK/ERK Signaling
PIM kinases engage in cross-talk with the Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-Regulated Kinase (ERK) signaling pathway, which is crucial for regulating numerous cellular processes including cell growth, differentiation, inflammation, and stress responses. uni.lunih.gov
Observed interactions include:
Upregulation of MAPK Components: MAPK family members, such as ERK and JNK, are upregulated in response to PIM signaling in various cell types, including prostate cancer, acute myeloid leukemia (AML), hematopoietic cells, and cardiomyocytes. uni.lu
Synergistic Inhibition: The combined inhibition of PIM and MAPK pathways has demonstrated synergistic cell killing effects in T-cell leukemia, highlighting the therapeutic potential of targeting this cross-talk. uni.lu
Inflammation Regulation: PIM1 knockdown has been shown to inhibit the phosphorylation of ERK, JNK, and p38 within the MAPK pathway, indicating PIM-1's role in regulating LPS-mediated inflammatory responses upstream of MAPKs. blogspot.com
ROS-mediated Activation: Reactive Oxygen Species (ROS) act as signaling molecules that can activate AP-1 protein complexes and enhance their transcriptional activity, with a critical step involving the phosphorylation of AP-1 factors by MAPKs. nih.gov Furthermore, ROS-induced oxidation of cysteine residues can activate MAPKKKs, which are upstream components of the MAPK cascade, leading to the activation of downstream MAPKKs like MKK4/7. nih.gov
Redox Signaling and ROS Regulation
PIM kinases play a critical role in regulating cellular redox homeostasis and the production of reactive oxygen species (ROS). PIM inhibitors, including this compound, demonstrate toxicity towards hypoxic cells in a ROS-dependent manner. nih.gov
Key aspects of PIM kinase involvement in redox signaling:
ROS Production and Redox State: The loss of PIM kinases has been shown to alter the cellular redox state by reducing levels of metabolic intermediates in the glycolytic and pentose (B10789219) phosphate (B84403) pathways, which in turn increases the production of ROS. nih.gov Treatment with PIM inhibitors can thus elevate ROS levels resulting from hypoxic stress, leading to tumor cell death. nih.gov
Nrf2 Regulation: PIM kinase activity is central to regulating the cellular antioxidant response by controlling Nuclear factor-erythroid 2 p45-related factor 2 (Nrf2) signaling. nih.gov PIM kinase inhibitors prevent Nrf2 from accumulating in the nucleus, which reduces the transcription of cytoprotective genes and results in the accumulation of intracellular ROS to toxic levels in hypoxic tumor cells. nih.gov
Drug Resistance Mechanism: PIM1 kinase contributes to tumor cell resistance to PI3K-AKT inhibitory drugs by decreasing cellular ROS levels through enhanced NRF2/ARE activity. This resistance mechanism involves a non-canonical regulation of NRF2, including its ubiquitination and degradation, and translational control of NRF2 protein levels via modulation of eIF4B and mTORC1 activity.
AKT Activation and Apoptosis: Inhibition of PIM kinase has been observed to cause AKT activation through ROS, subsequently leading to apoptosis and anti-proliferation. isfcppharmaspire.comhaoranbio.com
Data Tables
The following table summarizes the IC50 values for PIM1-IN-7 (this compound) against specific targets and cell lines:
| Target/Cell Line | IC50 Value | Reference |
| PIM-1 | 0.67 µM | guidetopharmacology.org |
| HCT-116 cells | 42.9 µM | guidetopharmacology.org |
| MCF-7 cells | 7.68 µM | guidetopharmacology.org |
Preclinical in Vitro Research on Pim in 72
Impact on Cellular Proliferation and Viability in Research Models
PIM kinase inhibitors have demonstrated significant effects on the proliferation and viability of various cancer cell lines. These effects are often dose-dependent and contribute to the therapeutic potential of targeting PIM kinases in oncology.
PIM kinase inhibitors exhibit high potency in vitro across a broad spectrum of cancer cell lines nih.gov. For instance, inhibition of PIM-2 kinase has been shown to decrease the proliferation of multiple myeloma (MM) tumor cells uni-freiburg.de. Similarly, knockdown of PIM1 effectively inhibits cell proliferation in mesothelioma cells wikipedia.org. Pan-PIM kinase inhibitors, such as SGI-1776 (PubChem CID: 24795070), have been observed to reduce melanoma proliferation and survival in preclinical models caymanchem.com. Silencing PIM3 has also been shown to inhibit the proliferation of various cancer cell lines in vitro mdpi.com. Furthermore, PIM inhibition generally leads to a decrease in the proliferation and viability of malignant cells, as observed in Hodgkin lymphoma uni-freiburg.de. Studies indicate that PIM kinase inhibitors are active in both leukemia and lymphoma cell lines, as well as in various solid tumor models scispace.com. Overexpression of PIM-3 has been linked to increased proliferation in ovarian cancer cells uni.lu. Specific to liver cancer, PIM2 knockdown has resulted in potent anti-proliferative effects in HepG2 and Huh-7 cell lines probechem.comuni.lu.
Table 1: Summary of PIM Kinase Inhibition on Cellular Proliferation in Various Cancer Cell Lines
| Cancer Cell Line Type | PIM Kinase/Inhibitor | Observed Effect on Proliferation/Viability | Reference |
| Multiple Myeloma | PIM-2 inhibition | Decreased proliferation | uni-freiburg.de |
| Mesothelioma | PIM1 knockdown | Inhibited cell proliferation | wikipedia.org |
| Melanoma | SGI-1776 | Reduced proliferation and survival | caymanchem.com |
| Various Cancer Types | PIM3 silencing | Inhibited proliferation | mdpi.com |
| Hodgkin Lymphoma | PIM inhibition | Decreased proliferation and viability | uni-freiburg.de |
| Ovarian Cancer | PIM-3 overexpression | Promoted proliferation | uni.lu |
| Liver Cancer (HepG2, Huh-7) | PIM2 knockdown | Potent anti-proliferative effects | probechem.comuni.lu |
PIM kinases are intimately involved in regulating cell cycle progression. Inhibition or downregulation of PIM kinases often leads to cell cycle arrest. For instance, downregulation of Pim-2 induces cell cycle arrest in the G0/G1 phase through a p53-independent p21 signaling pathway in various cell lines, including K562 leukemia, RPMI-8226 multiple myeloma, and H1299 and A549 non-small cell lung carcinoma cells guidetopharmacology.org. PIM kinases promote cell cycle progression at the G1 phase by downregulating p27 expression and phosphorylating p21 biorbyt.com. Furthermore, PIM3 knockout cells have been observed to arrest in the G0/G1 phase of the cell cycle biorbyt.com. PIM2 knockdown also leads to a G0/G1 cell cycle blockade in liver cancer cells probechem.comuni.lu. PIM kinases also influence the cell cycle by phosphorylating members of the cell division cycle 25 (Cdc25) family of phosphatases biorbyt.com.
Table 2: Impact of PIM Kinase Modulation on Cell Cycle Progression
| PIM Kinase/Modulation | Cell Cycle Phase Affected | Specific Mechanism/Outcome | Reference |
| Pim-2 downregulation | G0/G1 arrest | Via p53-non-dependent p21 signaling pathway | guidetopharmacology.org |
| PIM kinases | G1 progression | Downregulation of p27, phosphorylation of p21 | biorbyt.com |
| PIM3 knockout | G0/G1 arrest | Decreased proliferation and motility | biorbyt.com |
| PIM2 knockdown | G0/G1 blockade | In liver cancer cells | probechem.comuni.lu |
| PIM kinases | Cell cycle regulation | Phosphorylation of Cdc25 family members | biorbyt.com |
PIM kinases are known for their anti-apoptotic roles, and their inhibition often leads to the induction of apoptosis in cancer cells. Inhibition of Pim-2, for example, increases the susceptibility to apoptosis in multiple myeloma cells uni-freiburg.de. PIM kinase inhibitors generally induce apoptosis in various cancer types exlibrisgroup.com. PIM proteins are known to influence the avoidance of apoptosis and can block caspase-induced apoptotic processes by disrupting caspase 3 and caspase 9. Studies with the PIM inhibitor quercetin (B1663063) (PubChem CID: 5280343) have shown increased H2A.X phosphorylation and PARP-1 cleavage, indicative of apoptotic mechanisms. Conversely, PIM1 overexpression has been shown to protect tumor cells from chemotherapy-induced apoptosis. PIM2 inhibition can sensitize ovarian cancer cells to drug-induced apoptosis. While PIM2 is often described as an anti-apoptotic mediator, its role in apoptosis can be context-dependent uni.lu. PIM1 overexpression in normal lung fibroblasts has been observed to induce BAD phosphorylation and inhibit caspase-3 activation. SGI-1776 (PubChem CID: 24795070) has been shown to induce apoptosis in chronic lymphocytic leukemia (CLL) cells and prostate cancer cell lines.
Table 3: PIM Kinase Modulation and Apoptosis Induction
| PIM Kinase/Modulation | Outcome on Apoptosis | Mechanistic Insights/Associated Factors | Reference |
| Pim-2 inhibition | Increased apoptosis susceptibility | In multiple myeloma cells | uni-freiburg.de |
| PIM inhibitors | Apoptosis induction | General effect in various cancers | exlibrisgroup.com |
| PIM kinase inhibition | Blocks caspase-induced apoptosis | Disrupts caspase 3 and caspase 9 | |
| Quercetin (PIM inhibitor) | Induces apoptosis | Increased H2A.X phosphorylation, PARP-1 cleavage | |
| PIM2 inhibition | Sensitizes to apoptosis | In ovarian cancer cells | |
| PIM1 overexpression | Inhibits apoptosis | Induces BAD phosphorylation, inhibits caspase-3 activation | |
| SGI-1776 | Induces apoptosis | In CLL and prostate cancer cells |
Modulation of Cellular Processes by PIM-IN-72
Beyond proliferation and apoptosis, PIM kinase inhibition, as exemplified by compounds like this compound, influences key cellular processes such as metabolism, migration, and invasion.
PIM kinases play a significant role in regulating cellular energy metabolism. Pim-2 kinase, for instance, regulates energy metabolism in multiple myeloma uni-freiburg.de. Inhibitors of Pim-2 kinase have been shown to prevent cell growth and ATP production by disrupting glycolytic flux and oxidative phosphorylation uni-freiburg.de. These inhibitors also regulate key glycolytic enzymes, such as PKM2, and components of the adenosine (B11128) monophosphate-activated protein kinase (AMPK) pathway, which are involved in energy metabolism uni-freiburg.de. Pim-2 can promote glycolysis in certain tumor cells by directly binding to or altering the phosphorylation of PFKFB3 in breast cancer, PKM2 in HEK293T cells, and AMPKα in endometrial cancer uni-freiburg.de. It also activates glucose utilization and aerobic glycolysis in colorectal cancer cells, increasing energy production uni-freiburg.de. The Pim protein kinases are generally recognized for their important role in regulating cellular redox balance and metabolism. Loss of Pim kinases can lead to lower levels of metabolic intermediates in glycolytic and pentose (B10789219) phosphate (B84403) pathways, as well as abnormal mitochondrial oxidative phosphorylation. Furthermore, PIM kinases are known to control mitochondrial integrity and glucose metabolism. PIM1, in particular, has an important role in sustaining hepatocellular carcinoma (HCC) growth and progression by manipulating cell metabolism through the activation of AKT phosphorylation and its downstream targets, thereby promoting AKT-driven glycolysis.
Table 4: PIM Kinase Influence on Cellular Metabolism
| PIM Kinase/Modulation | Metabolic Process Affected | Specific Outcomes/Mechanisms | Reference |
| Pim-2 kinase | Energy metabolism | Regulates in multiple myeloma | uni-freiburg.de |
| Pim-2 inhibitors | Glycolysis, oxidative phosphorylation | Disrupts flux, prevents ATP production | uni-freiburg.de |
| Pim-2 | Glycolysis | Promotes via PFKFB3, PKM2, AMPKα modulation | uni-freiburg.de |
| PIM kinases | Cellular redox, metabolism | Important regulatory role | |
| PIM kinases | Mitochondrial integrity, glucose metabolism | Controls these processes | |
| PIM1 | Glycolysis | Promotes AKT-driven glycolysis in HCC |
PIM kinases also contribute to the migratory and invasive capabilities of cancer cells, and their inhibition can mitigate these processes. PIM inhibition has been shown to decrease the migration of multiple cancer cell types exlibrisgroup.com. PIM kinases can phosphorylate and interact with Notch1, which promotes the migration of prostate cancer cells exlibrisgroup.com. They also modulate cell adhesion through the regulation of forkhead box P3 (FoxP3) exlibrisgroup.com. Conditioned media from PIM2-knockdown cells have demonstrated decreased migration and invasion in transwell assays exlibrisgroup.com. PIM kinases regulate Smad2 and Smad3, thereby promoting the expression of key transcription factors associated with epithelial-to-mesenchymal transition (EMT), such as ZEB, Snail, and Twist exlibrisgroup.com. PIM1 overexpression is correlated with worse distant metastasis-free survival in triple-negative breast cancer and has been implicated in EMT and angiogenesis exlibrisgroup.com. PIM3 also promotes the spreading and migration of endothelial cells exlibrisgroup.com. PIM1 knockdown specifically reduces cell invasion and migration in mesothelioma cells wikipedia.org. Furthermore, PIM-3 overexpression promotes the migration of ovarian cancer cells uni.lu and is associated with gastric cancer invasion and metastasis uni.lu. PIM3 knockout cells have shown significantly decreased motility biorbyt.com. PIM kinases are also involved in the homing and migration of cells through the modification of the CXCR4 chemokine receptor uni-freiburg.de.
Table 5: PIM Kinase Influence on Cell Migration and Invasion
| PIM Kinase/Modulation | Cellular Process Affected | Specific Outcomes/Mechanisms | Reference |
| PIM inhibition | Cell migration | Decreased in multiple cancer types | exlibrisgroup.com |
| PIM kinases | Cell migration | Phosphorylates Notch1, promotes prostate cancer cell migration | exlibrisgroup.com |
| PIM kinases | Cell adhesion | Modulates via FoxP3 regulation | exlibrisgroup.com |
| PIM2 knockdown | Cell migration and invasion | Decreased in transwell assays | exlibrisgroup.com |
| PIM kinases | EMT, angiogenesis | Regulates Smad2/3, promotes EMT-associated transcription factors | exlibrisgroup.com |
| PIM1 knockdown | Cell invasion and migration | Reduced in mesothelioma cells | wikipedia.org |
| PIM-3 overexpression | Cell migration | Promotes in ovarian cancer cells | uni.lu |
| PIM3 knockout | Cell motility | Significantly decreased | biorbyt.com |
| PIM kinases | Homing and migration | Modifies CXCR4 chemokine receptor | uni-freiburg.de |
Preclinical in Vivo Efficacy and Mechanistic Studies of Pim in 72
Evaluation in Xenograft Models
Xenograft models are a cornerstone of preclinical cancer research, involving the implantation of human tumor cells or tissues into immunodeficient mice. This allows for the in vivo assessment of a drug's antitumor activity.
Tumor Growth Inhibition and Regression Analysis
In a typical study, once tumors reach a specified volume, animals are randomized into control and treatment groups. The investigational compound, such as a PIM inhibitor, is administered, and tumor volumes are measured regularly. The primary endpoints are often tumor growth inhibition (TGI), where the rate of tumor growth is slowed compared to the control group, and tumor regression, where a reduction in tumor size is observed.
Table 1: Illustrative Data on Tumor Growth Inhibition by a Generic PIM Inhibitor in a Xenograft Model
| Treatment Group | Mean Tumor Volume (Day 1) | Mean Tumor Volume (Day 21) | Percent Tumor Growth Inhibition (%) |
| Vehicle Control | 150 mm³ | 1200 mm³ | 0 |
| PIM Inhibitor X | 150 mm³ | 450 mm³ | 62.5 |
Note: This table is for illustrative purposes only and does not represent data for PIM-IN-72.
Impact on Tumor Microenvironment
Beyond direct effects on tumor cells, PIM kinases are known to influence the tumor microenvironment (TME). The TME is a complex ecosystem of non-cancerous cells, including immune cells, fibroblasts, and endothelial cells, that can either support or suppress tumor growth. Preclinical studies often investigate how a PIM inhibitor might alter the TME. This can involve analyzing the infiltration of various immune cell populations, such as cytotoxic T lymphocytes (which kill cancer cells) and regulatory T cells (which can suppress anti-tumor immunity), as well as assessing changes in cytokine and chemokine levels within the tumor.
Patient-Derived Xenograft (PDX) Models for Research
Patient-derived xenograft (PDX) models involve the direct implantation of fresh tumor tissue from a patient into an immunodeficient mouse. nih.govmdpi.com These models are considered more clinically relevant than traditional cell-line-derived xenografts because they better preserve the histological and genetic characteristics of the original human tumor. nih.govmdpi.com For a novel PIM inhibitor, evaluation in a panel of PDX models representing different cancer types or subtypes would provide valuable insights into its potential clinical utility and help identify patient populations most likely to respond.
Studies in Transgenic and Knockout Animal Models
Genetically engineered mouse models (GEMMs), such as transgenic and knockout models, are powerful tools for understanding the role of specific genes and pathways in normal physiology and disease.
Understanding PIM Isoform-Specific Contributions to Disease Mechanisms
The PIM kinase family consists of three isoforms: PIM1, PIM2, and PIM3. While they have overlapping functions, there is also evidence for isoform-specific roles in different cancers. Transgenic mice that overexpress a particular PIM isoform can be used to study its contribution to tumor initiation and progression. Conversely, knockout mice, in which one or more PIM genes are inactivated, are crucial for understanding the necessity of these kinases for tumor maintenance. nih.govnih.gov Studies in these models can help to elucidate the specific PIM isoforms that are the most critical targets in a particular cancer type.
Assessment of Phenotypic Changes in PIM-Deficient Models
Treating PIM-deficient (knockout) mice with a PIM inhibitor would be an important control experiment to confirm that the drug's effects are on-target. If the inhibitor has no additional effect in a mouse already lacking the target PIM kinases, it provides strong evidence that the drug's mechanism of action is indeed through PIM inhibition. Furthermore, observing the phenotype of PIM knockout mice can reveal potential on-target toxicities that might be associated with PIM inhibition. For instance, mice deficient in all three PIM kinases have been shown to have a reduced body size and impaired responses to certain hematopoietic growth factors. nih.gov
Modulation of Biological Processes in Animal Systems
The PIM (Proviral Integration site for Moloney murine leukemia virus) kinase family comprises three constitutively active serine/threonine kinases—PIM1, PIM2, and PIM3—that are crucial regulators of cell survival, proliferation, and metabolism. nih.gov Overexpression of PIM kinases is frequently observed in both hematological malignancies and solid tumors, making them a significant target for cancer therapy. nih.govnih.govjuniperpublishers.com Preclinical studies using animal models have been instrumental in elucidating the therapeutic potential of inhibiting these kinases.
Effects on Disease Pathogenesis in Non-Human Models
In vivo studies using xenograft and orthotopic animal models have consistently demonstrated the antitumor efficacy of pan-PIM kinase inhibitors across various cancer types, including acute myeloid leukemia (AML) and prostate cancer. ashpublications.orgaacrjournals.orgaacrjournals.orgnih.gov
In preclinical models of AML, the pan-PIM inhibitor AZD1208 has been shown to cause a dose-dependent inhibition of tumor growth. ashpublications.orgnih.gov Treatment of MOLM-16 xenografts led to significant tumor growth inhibition and even slight regression. ashpublications.org This effect is linked to the inhibitor's ability to suppress key downstream signaling pathways that control protein translation and cell survival. ashpublications.orgnih.gov Similarly, other pan-PIM inhibitors have demonstrated efficacy in AML and multiple myeloma xenograft models, inhibiting tumor growth and proliferation of cancer cells. aacrjournals.org
Prostate cancer models have also been used to validate the efficacy of PIM kinase inhibition. In xenograft models of prostate cancer, combining PIM inhibitors with standard therapies like docetaxel (B913) or with inhibitors of the Bcl-2 protein family showed synergistic cytotoxicity and enhanced tumor reduction. aacrjournals.org Furthermore, PIM inhibition has been shown to augment the activity of various targeted therapies in patient-derived xenograft (PDX) models of solid tumors, sometimes resulting in complete tumor regression when used in combination with agents like KRAS inhibitors. aacrjournals.org
| Cancer Model | PIM Inhibitor Type | Observed Effect on Tumor Pathogenesis | Reference |
|---|---|---|---|
| Acute Myeloid Leukemia (AML) Xenograft | Pan-PIM Inhibitor (AZD1208) | Dose-dependent inhibition of tumor growth; slight regression at higher doses. | ashpublications.orgnih.gov |
| Multiple Myeloma Xenograft | Pan-PIM Inhibitor (LGB321) | Inhibition of tumor growth. | aacrjournals.org |
| Prostate Cancer Xenograft | Pan-PIM Inhibitor | Synergistic cytotoxicity and tumor reduction when combined with Bcl-2 inhibitors. | aacrjournals.org |
| NSCLC PDX (KRAS inhibitor-resistant) | Pan-PIM Inhibitor (NB004/GDC-0570) | Strong synergistic efficacy with sotorasib, leading to complete tumor regression. | aacrjournals.org |
Regulation of Immune Cell Populations in In Vivo Research
PIM kinases play a significant role in modulating the tumor microenvironment (TME) and regulating immune cell function. nih.govaacrjournals.org High PIM expression often correlates with an immunosuppressive TME, characterized by a lack of cytotoxic T-cells and an abundance of suppressive cells like tumor-associated macrophages (TAMs) and myeloid-derived suppressor cells (MDSCs). nih.govaacrjournals.orgcarislifesciences.com
Preclinical in vivo studies have shown that PIM inhibition can reverse this immunosuppressive state. In syngeneic mouse models of prostate cancer, macrophage-specific loss of PIM kinases suppressed tumor growth. aacrjournals.org Pharmacological PIM inhibition sensitizes tumors to immune checkpoint inhibitors (ICIs) by increasing the activation of cytotoxic T-cells while reducing the prevalence of repressive immune cells. nih.govaacrjournals.org
Specifically, PIM inhibition has been found to:
Decrease Immunosuppressive Cells: Combination treatment with a PIM inhibitor and anti-PD-L1 therapy decreases the expression of markers for M2 pro-tumoral macrophages. nih.gov It also leads to a reduction in MDSCs within the TME. nih.gov
Enhance T-Cell Activity: PIM inhibition enhances the proliferation of CD8+ T-cells. nih.gov In animal models, T-cells co-cultured with cancer cells treated with a PIM inhibitor showed higher expression of activation markers. nih.gov
Modulate T-Helper Cell Differentiation: PIM1 inhibition has been shown to reduce the proportion of Th17 cells and increase regulatory T cells (Tregs), which can be crucial in the context of immunoinflammatory diseases. frontiersin.org
These findings strongly suggest that PIM inhibitors can remodel the TME from an immunologically "cold" to a "hot" state, thereby improving the efficacy of immunotherapies. nih.govaacrjournals.org
| Immune Cell Population | Effect of PIM Inhibition | Therapeutic Implication | Reference |
|---|---|---|---|
| Cytotoxic T-Cells (CD8+) | Increased activation and proliferation. | Enhances direct tumor-killing activity. | nih.govaacrjournals.org |
| Tumor-Associated Macrophages (TAMs) | Decreased M2 pro-tumoral macrophages. | Reduces immunosuppression in the TME. | nih.gov |
| Myeloid-Derived Suppressor Cells (MDSCs) | Decreased population in the TME. | Lowers a key source of immune suppression. | nih.gov |
| Regulatory T-Cells (Tregs) | Increased proportion (context-dependent). | Modulates autoimmune and inflammatory responses. | frontiersin.org |
Control of Angiogenesis and Metastasis in Preclinical Models
PIM kinases are deeply implicated in processes that facilitate tumor progression, including angiogenesis (the formation of new blood vessels) and metastasis. aacrjournals.org Preclinical studies have identified PIM kinases as a mechanism of resistance to antiangiogenic therapies that target Vascular Endothelial Growth Factor (VEGF). aacrjournals.org
In orthotopic models of prostate and colon cancer, treatment with anti-VEGF therapies led to an upregulation of PIM kinases. aacrjournals.org The combination of a PIM inhibitor with a VEGF inhibitor produced a synergistic antitumor response, characterized by reduced tumor vasculature and decreased metastasis. aacrjournals.org This is partly because PIM inhibitors can reduce the activity of Hypoxia-Inducible Factor 1 (HIF1), a key driver of pro-angiogenic gene expression in the hypoxic tumor environment. aacrjournals.orgnih.gov
| Biological Process | Model System | Effect of PIM Inhibition | Mechanism/Observation | Reference |
|---|---|---|---|---|
| Angiogenesis | Prostate/Colon Cancer Orthotopic Models | Synergistic reduction in tumor vasculature when combined with anti-VEGF therapy. | PIM inhibitors reduce HIF1 activity, counteracting a pro-angiogenic gene signature. | aacrjournals.org |
| Metastasis | Prostate/Colon Cancer Orthotopic Models | Decreased metastasis when combined with anti-VEGF therapy. | Combined inhibition slows primary tumor growth and spread. | aacrjournals.org |
| Vascular Barrier Integrity | Melanoma Metastasis Mouse Model | Increased vascular leakage and metastatic colonization. | Inhibition of PIM3 impairs the endothelial barrier by decreasing junctional proteins. | researchgate.net |
Mechanisms of Resistance to Pim Kinase Inhibition and Overcoming Strategies in Research
Research Strategies to Overcome Resistance
Development of Novel PIM-IN-72 Analogues Addressing Resistance
While specific research on the development of novel this compound analogues to address resistance is not extensively detailed in the provided search results, the general approach to developing new PIM kinase inhibitors involves designing compounds that can circumvent or overcome the identified resistance mechanisms.
New PIM-1 inhibitors are considered a significant approach to cancer management due to PIM-1 kinase's pivotal role in promoting cell survival, proliferation, and drug resistance tocris.com. The development of novel PIM inhibitors aims to enhance potency, selectivity, and overcome resistance. This can involve:
Pan-PIM Inhibition: Developing inhibitors that target multiple PIM family members (PIM1, PIM2, and PIM3) to counter potential functional compensation among them guidetopharmacology.orgnih.govakrivisbio.comprobechem.com. For example, compounds like AZD1208 and GDC-0339 are potent pan-PIM kinase inhibitors akrivisbio.comprobechem.com.
Targeting Specific Resistance Pathways: Designing analogues that specifically disrupt the compensatory pathways or mechanisms that lead to resistance. For instance, PIM inhibitors that inactivate the NRF2 transcription factor can reduce the expression of cytoprotective genes and lead to ROS buildup, reversing resistance to PI3K-AKT inhibitors nih.govnih.gov.
Combination Therapies: Novel analogues are often developed with the intent of being used in combination with other anti-cancer agents, as this approach has shown promise in overcoming resistance and improving efficacy blogspot.comuni.lu. For example, the second-generation PIM kinase inhibitor TP-3654 has been shown to resensitize ABCG2-overexpressing multidrug-resistant cancer cells to cytotoxic anticancer drugs by attenuating the drug efflux function of ABCG2 cenmed.com.
PROTAC Degraders: An emerging strategy involves the development of Proteolysis Targeting Chimeras (PROTACs). For example, SGI-1776-VHL-02 is a pan-PIM kinase PROTAC degrader that leverages the SGI-1776 warhead to direct PIM proteins for ubiquitin-mediated degradation guidetopharmacology.org.
Computational and Biophysical Characterization of Pim in 72
Systems Biology and Quantitative Network Modeling of PIM Pathways
Systems biology approaches, combined with quantitative network modeling, provide a powerful framework for understanding the complex signaling dynamics of the PIM pathway and the effects of inhibitors like PIM-IN-72. These models integrate diverse biological data to simulate and predict cellular responses to perturbations.
Predictive models are crucial for identifying biomarkers of sensitivity and understanding the mechanisms of resistance to PIM kinase inhibitors. These models often leverage computational approaches to analyze large-scale biological data.
Quantitative network models have been successfully used to model the PIM kinase pathway in diseases like Acute Myeloid Leukemia (AML). aacrjournals.org By integrating genomic and proteomic data from AML cell lines, researchers can create cell-specific network models that capture the unique signaling context. aacrjournals.org These models can accurately predict cellular responses, including sensitivity and resistance, to pan-PIM kinase inhibitors. aacrjournals.org For instance, such models have been used to understand varied responses to treatment in AML cell lines, suggesting that the interplay between genetic alterations and target expression levels is key to inhibitor sensitivity. aacrjournals.org
The development of resistance to PIM inhibitors is a significant clinical challenge. aacrjournals.org Network modeling can help identify the pathways that are activated in response to long-term PIM inhibition. researchgate.net For example, in T-cell acute lymphoblastic leukemia (T-ALL), network modeling of cells that developed resistance to PIM inhibitors revealed the activation of pathways such as HOXA9, mTOR, MYC, NFκB, and PI3K-AKT. researchgate.net This knowledge allows for the rational design of combination therapies to overcome resistance. researchgate.netnih.gov
Machine learning models, such as logistic regression, have also been employed to predict the inhibitory activity of compounds targeting PIM-1 kinase. mdpi.com These models are trained on data including binding energies and interactions with key amino acid residues to enhance the success rate of virtual screening campaigns for new inhibitors. mdpi.com
Table 1: Key Factors Influencing Sensitivity to Pan-PIM Kinase Inhibitors
| Factor | Description | Relevance to Predictive Modeling |
|---|---|---|
| PIM Kinase Expression Levels | Higher expression of PIM kinases in cancer cells can correlate with increased sensitivity to inhibitors. aacrjournals.orgaacrjournals.org | Can be used as a biomarker in predictive models of drug response. |
| Genetic Alterations | Mutations in upstream or downstream components of the PIM pathway can affect inhibitor efficacy. aacrjournals.org | Integration of genomic data into network models helps to personalize predictions. |
| Activation of Alternative Pathways | Cancer cells can develop resistance by activating compensatory signaling pathways. researchgate.net | Network models can identify these resistance pathways, suggesting potential co-targeting strategies. researchgate.net |
| Drug Efflux Pumps | Overexpression of drug transporters can reduce the intracellular concentration of the inhibitor. | Can be included as a variable in models predicting drug resistance. |
The integration of multiple "omics" datasets (genomics, transcriptomics, proteomics, etc.) is essential for a comprehensive understanding of the PIM pathway and the effects of its inhibition.
Integrative pathway enrichment analysis methods, such as ActivePathways, allow for the fusion of data from multiple omics sources to identify significantly enriched pathways. escholarship.org This approach can reveal biological processes that are not apparent from a single dataset. escholarship.org For PIM kinase signaling, integrating transcriptomic and proteomic data upon treatment with an inhibitor like this compound can provide a detailed map of the downstream consequences of PIM inhibition.
Deep profiling of PIM1 substrates using techniques like the reverse in-gel kinase assay (RIKA), combined with pathway analysis of the identified substrates, can nominate novel PIM-regulated cellular processes. ashpublications.org For example, such analyses have implicated PIM kinases in RNA splicing and ribosomal RNA (rRNA) processing. ashpublications.org This type of multi-omics approach provides a deeper understanding of PIM kinase function and can suggest novel therapeutic combinations. ashpublications.org
Furthermore, directional integration of multi-omics data can prioritize genes and pathways that show consistent changes across different data types, providing a more robust analysis. nih.govresearchgate.netbiorxiv.org This is particularly useful for understanding the complex regulatory networks in which PIM kinases operate. The integration of genomics, epigenomics, and transcriptomics has been applied to understand the genomic mechanisms behind complex diseases like cancer. plos.org
Table 2: Omics Data Integration in PIM Pathway Analysis
| Omics Data Type | Information Provided | Application in PIM Pathway Analysis |
|---|---|---|
| Genomics | DNA sequence variations, mutations, and copy number alterations. | Identifies genetic drivers of PIM pathway activation and potential resistance mechanisms. aacrjournals.org |
| Transcriptomics (RNA-seq) | Gene expression levels. | Reveals changes in gene expression downstream of PIM kinase inhibition and identifies transcriptional adaptations to the inhibitor. researchgate.net |
| Proteomics (e.g., RPPA) | Protein expression and post-translational modifications (e.g., phosphorylation). | Directly measures the activity of signaling pathways and the impact of inhibitors on protein networks. aacrjournals.orgresearchgate.net |
| Metabolomics | Levels of small molecule metabolites. | Elucidates the role of PIM kinases in regulating cellular metabolism. pnas.org |
Analogues, Derivatives, and Further Structural Modifications of Pim in 72
Rational Design of Second-Generation Inhibitors
Rational design plays a pivotal role in the evolution of PIM kinase inhibitors, moving from initial discoveries to more refined second-generation compounds. This approach leverages structural insights into the kinase's ATP-binding pocket and ligand-binding characteristics to design molecules with improved properties. Early PIM inhibitors, such as SGI-1776, were considered first-generation compounds and demonstrated pan-PIM inhibitory activity, although SGI-1776 faced challenges in clinical trials due to dose-limiting cardiotoxicity. nih.govnih.govgenecards.orgnih.gov
The rational design of second-generation PIM inhibitors aims to overcome such limitations by enhancing potency, improving selectivity, and optimizing pharmacokinetic and safety profiles. An example of a second-generation inhibitor is TP-3654 (also known as SGI-9481), which was developed from pyrazolo[1,5-a]pyrimidine (B1248293) scaffolds. TP-3654 exhibits potent activity against all three PIM kinase isoforms (PIM-1, PIM-2, and PIM-3) while showing reduced inhibition of off-targets like FLT3 and hERG, an improvement over its predecessors. nih.govnih.gov
Computational methodologies, including machine learning, molecular docking, and molecular dynamics simulations, are integral to the rational design process. These techniques facilitate the efficient screening of large chemical libraries, predict molecular interactions within the kinase's catalytic site, and guide the synthesis of novel and potent PIM inhibitors. uniprot.orgresearchgate.netnih.gov Such structure-based approaches enable the guided design of new molecules by evaluating the quantitative contributions of their structural features to activity, leading to the identification of compounds with desired inhibitory profiles. uniprot.org
Exploration of Novel Scaffolds for PIM Kinase Inhibition
Beyond the direct modification of existing lead compounds like PIM-IN-72, the exploration of novel chemical scaffolds is a continuous effort in PIM kinase inhibitor research. This strategy seeks to identify entirely new structural frameworks that can effectively bind to and inhibit PIM kinases, potentially offering distinct advantages in terms of potency, selectivity, and drug-like properties.
Researchers employ various screening approaches, including hybrid screening methods that combine structure-based drug design with pharmacophore models, to discover inhibitors with diverse scaffolds. This has led to the identification of several promising new chemical entities. Examples of scaffolds that have been explored for PIM kinase inhibition include:
Pyrazolo[1,5-a]pyrimidines: This scaffold, present in compounds like TP-3654, has been a successful starting point for potent pan-PIM inhibitors. nih.govnih.gov this compound itself contains a pyrazolopyrimidine core, indicating that this scaffold is a significant area of investigation for PIM-1 inhibition. researchgate.net
Indole (B1671886) and Azaindole Derivatives: Various indole and azaindole derivatives have been designed and synthesized, showing potent activity against PIM kinases. nih.gov
Pyrrolo[2,3-a]carbazole Derivatives: This novel scaffold has yielded selective PIM inhibitors, with some compounds demonstrating non-ATP mimetic binding modes.
Cyanopyridines and Thiazolidinediones: These scaffolds have also been identified as potent PIM kinase inhibitors. nih.gov
Oxindole Derivatives: Another class of compounds showing promise as PIM inhibitors.
The continuous search for novel scaffolds broadens the chemical space for PIM kinase inhibition, offering alternative structural starting points for the development of potent and selective therapeutic agents. uniprot.org
Prodrug Strategies for Enhanced Delivery and Efficacy in Research Models
Prodrug strategies are a vital component of drug development, particularly in oncology, aimed at enhancing the delivery, bioavailability, and efficacy of therapeutic agents while potentially reducing off-target toxicity. A prodrug is an inactive compound that undergoes a chemical transformation in the body, often catalyzed by enzymes, to release the active drug at the target site.
While specific prodrug strategies for this compound (PIM1-IN-7) were not explicitly detailed in the available research, the principles of prodrug design are broadly applicable to PIM kinase inhibitors to address challenges such as poor oral absorption, unfavorable tissue distribution, or rapid metabolism. For instance, enzyme-responsive prodrugs can be designed to be activated by enzymes that are overexpressed or specifically present in tumor cells, leading to localized drug release and enhanced therapeutic effects within the tumor microenvironment. This approach minimizes systemic exposure to the active compound, thereby potentially improving the therapeutic index in research models.
The development of prodrugs for PIM kinase inhibitors could involve modifications that enhance their solubility, membrane permeability, or stability, allowing for improved systemic delivery and subsequent intracellular activation. This area of research is critical for translating potent in vitro inhibitors into effective in vivo agents for preclinical studies.
Development of Isospecific PIM Inhibitors vs. Pan-PIM Inhibitors for Research Applications
The PIM kinase family comprises three isoforms: PIM-1, PIM-2, and PIM-3, all of which are constitutively active serine/threonine kinases. These isoforms share overlapping functions in promoting cell survival and proliferation, and their overexpression is frequently observed in various hematological malignancies and solid tumors. nih.gov
This compound (PIM1-IN-7) is characterized as a potent PIM-1 inhibitor, suggesting a degree of isospecificity towards the PIM-1 isoform. researchgate.net The development of isospecific inhibitors, which selectively target one or two PIM isoforms, is valuable for dissecting the precise biological roles of individual PIM kinases in different cancer types and signaling pathways. For example, JP11646 has been identified as a PIM2-selective inhibitor, which has shown significant antitumor effects in solid tumors by inducing PIM2 protein degradation.
Conversely, pan-PIM inhibitors are designed to inhibit all three isoforms, often based on the premise that the isoforms can compensate for each other's functions. nih.govgenecards.org This redundancy suggests that inhibiting all three isoforms might be necessary for optimal therapeutic efficacy in certain malignancies. Prominent examples of pan-PIM inhibitors include:
SGI-1776: An early pan-PIM inhibitor that reached clinical trials. genecards.orgnih.gov
AZD1208: A potent and selective pan-PIM kinase inhibitor with low nanomolar activity against all three isoforms, demonstrating efficacy in preclinical models of acute myeloid leukemia.
PIM447 (LGH447): A pan-PIM kinase inhibitor that has been investigated in clinical trials. nih.govnih.gov
GDC-0339: A potent, orally bioavailable pan-PIM kinase inhibitor with very low nanomolar Ki values for PIM1, PIM2, and PIM3. researchgate.netresearchgate.net
INCB053914 (Uzansertib): A novel, potent, and selective ATP-competitive pan-PIM kinase inhibitor that has shown promise in preclinical models of hematologic malignancies. nih.gov
The choice between developing isospecific or pan-PIM inhibitors for research applications often depends on the specific biological question being addressed and the therapeutic strategy. Pan-PIM inhibitors are often favored for broad anti-tumor effects, while isospecific inhibitors are crucial for understanding the unique contributions of individual PIM isoforms to disease pathogenesis and for exploring combination therapies that target specific pathways. genecards.org
Interactions with Other Signaling Pathways and Cellular Processes
Regulation of DNA Damage Response by PIM-IN-72
While direct evidence for this compound's specific role in DNA damage response (DDR) is not explicitly detailed in the provided snippets, PIM kinases are known to interact with cell cycle regulators and survival pathways, which are often intertwined with DDR. PIM-1 and PIM-2 have been shown to directly regulate CHK1, a key component of the DDR, whose phosphorylation on Ser280 promotes cell cycle progression and resistance in leukemia cells e-century.us. PIM kinases also promote cell cycle progression and tumorigenesis by downregulating p27 (Kip1) at both transcriptional and translational levels e-century.us. Given PIM-1's involvement in these processes, this compound's inhibition of PIM-1 could indirectly influence the DNA damage response by altering cell cycle checkpoints and the stability of DDR-related proteins.
Crosstalk with Protein Synthesis and Translational Control
PIM kinases play a significant role in regulating protein synthesis and translational control ashpublications.orgelifesciences.orgelifesciences.orgnih.govmdpi.comfree.fr. They are known to control cell growth and translation through mechanisms that overlap with the PI3K/AKT/mTOR pathway, phosphorylating common substrates to regulate mTORC1 elifesciences.orgnih.govmdpi.com. For instance, PIM kinases can activate TSC2 and phosphorylate proline-rich AKT substrate 40 (PRAS40), leading to increased mTOR kinase activity and subsequent phosphorylation of p70S6 and 4EBP1 mdpi.com. PIM-1 has been shown to regulate translation by phosphorylating eIF4B on S406, a protein involved in mRNA unwinding nih.gov. This phosphorylation can influence the levels of proteins like NRF2, a transcription factor involved in redox homeostasis nih.gov. This compound, by inhibiting PIM-1, would be expected to disrupt these PIM-1-mediated phosphorylations, thereby impacting cap-dependent protein translation and potentially influencing the activity of downstream effectors like mTORC1 and NRF2 ashpublications.orgnih.gov. Studies on pan-PIM inhibitors have shown that PIM inhibition decreases cap-dependent protein translation ashpublications.org.
Table 2: PIM Kinase Interactions with Protein Synthesis and Translational Control
| Pathway/Protein | PIM Kinase Interaction | Expected Impact of this compound (PIM-1 Inhibition) | Relevant Citations |
| mTORC1 Pathway | PIM and AKT control mTORC1 through overlapping mechanisms mdpi.com | Reduced mTORC1 activity | mdpi.com |
| eIF4B (S406) | PIM-1 phosphorylates eIF4B, influencing NRF2 translation nih.gov | Decreased eIF4B phosphorylation, potentially affecting NRF2 levels | nih.gov |
| 4EBP1 & S6 | PIMs regulate 4EBP1 and ribosomal protein S6 phosphorylation ashpublications.org | Decreased phosphorylation of 4EBP1 and S6 | ashpublications.org |
| NRF2 | PIM-1 enhances NRF2 synthesis and activity nih.gov | Reduced NRF2 levels and activity | nih.gov |
| Cap-dependent translation | PIM kinases are involved in regulating cap-dependent translation ashpublications.orgfree.fr | Decreased cap-dependent protein translation | ashpublications.orgfree.fr |
Impact on Cell Adhesion and Trafficking
PIM kinases facilitate cell migration and invasion, and PIM inhibition has been shown to decrease the migration of various cancer cell types nih.govaacrjournals.orgnih.gov. This anti-migratory effect is mediated through multiple pathways aacrjournals.org. PIM can phosphorylate and interact with Notch1, promoting the migration of prostate cancer cells e-century.usaacrjournals.orgpreprints.org. PIM also modulates cell adhesion through the regulation of forkhead box P3 (FoxP3) aacrjournals.org. Another PIM substrate, N-Myc downstream regulated 1 (NDRG1), suppresses migration and invasion, and its phosphorylation by PIM leads to its degradation aacrjournals.org.
Furthermore, PIM kinases control the migratory capabilities of effector CD8 T cells elifesciences.orgelifesciences.orgresearchgate.net. PIM-1/PIM-2 deficiency can prevent CD8 T cells from fully switching off the naive T-cell chemokine and adhesion receptor program during effector differentiation elifesciences.orgelifesciences.orgresearchgate.net. PIM kinases are essential for IL-2 to fully repress the expression of adhesion molecules like CD62L (Sell) and chemokine receptors such as CCR7 and S1PR1, which are crucial for T-cell homing to secondary lymphoid tissue elifesciences.orgelifesciences.orgresearchgate.net. Therefore, this compound, by inhibiting PIM-1, would be expected to influence cell adhesion and trafficking by modulating these PIM-1-dependent pathways.
Research Methodologies and Analytical Approaches for Pim in 72 Studies
In Vitro Kinase Assays for PIM Activity Assessment
In vitro kinase assays are fundamental for quantifying the direct inhibitory potency of PIM-IN-72 against PIM kinase isoforms. PIM1-IN-7, for instance, has been characterized as a potent PIM-1 inhibitor with an IC50 of 0.67 µM medchemexpress.com. These assays typically involve incubating the kinase, a substrate, and ATP with varying concentrations of the inhibitor. The remaining kinase activity is then measured.
Common methods for assessing kinase activity in vitro include:
Radiometric Assays: These assays use radioactively labeled ATP ([³³P]-ATP) to measure the transfer of phosphate (B84403) to a substrate. The incorporation of radioactivity into the substrate is quantified to determine kinase activity promega.com.
ADP-Glo™ Kinase Assays: This luminescence-based assay measures the amount of ADP produced during the kinase reaction. The ADP-Glo™ Reagent terminates the kinase reaction and depletes residual ATP, followed by the addition of Kinase Detection Reagent, which converts ADP to ATP, with the newly synthesized ATP generating a luminescent signal proportional to the ADP produced promega.com. For example, the specific activity of PIM2 has been determined as 680 nmol/min/mg using this assay promega.com.
Such assays are critical for establishing the direct inhibitory effect of this compound on PIM kinases, providing a quantitative measure of its potency.
Table 1: In Vitro Kinase Inhibition Data for PIM1-IN-7
| Compound | Target Kinase | IC50 (µM) | Reference |
| PIM1-IN-7 | PIM-1 | 0.67 | medchemexpress.com |
Cell-Based Assays for Proliferation, Viability, and Apoptosis
Cell-based assays are employed to evaluate the biological impact of this compound on live cells, mimicking in vivo responses sciencellonline.com. These assays assess key cellular processes such as proliferation, viability, and programmed cell death (apoptosis).
Cell Viability Assays: These assays determine the number of live and dead cells or measure metabolic activity as an indicator of cell health.
CellTiter-Glo™ Luminescent Cell Viability Assay: This assay quantifies ATP, which is indicative of metabolically active cells. For example, PIM1-1 (another PIM-1 inhibitor) significantly decreased Daudi cell viability by approximately 50% at 10 µM and 98% at 40 µM after 48 hours nih.gov.
AlamarBlue™ Assay: This assay measures the metabolic activity of cells based on the reduction of a resazurin-based indicator nih.govnih.gov.
MTS Assay (CellTiter 96® Aqueous Non-Radioactive Cell Proliferation Assay): This colorimetric assay measures the metabolic activity of viable cells based on the conversion of MTS tetrazolium compound into a soluble formazan (B1609692) product nih.govnih.govresearchgate.net. PIM447, a PIM inhibitor, significantly decreased the viability and proliferation of HuH6 and COA67 hepatoblastoma cells in a dose-dependent manner over 72 hours nih.gov.
Cell Proliferation Assays: These assays assess the rate of cell division. Techniques like BrdU incorporation directly measure DNA synthesis, while others indirectly measure cell metabolic activity (e.g., MTS, WST-1 assays) sciencellonline.com.
Apoptosis Assays: These assays evaluate the extent and timing of apoptosis by measuring key cellular events.
Annexin V/Propidium Iodide (PI) Staining: This method differentiates between live, early apoptotic, and late apoptotic/necrotic cells based on the externalization of phosphatidylserine (B164497) (detected by Annexin V) and membrane integrity (detected by PI) nih.govresearchgate.netaacrjournals.org. PIM447 treatment, for instance, led to a significant increase in the apoptotic cell population in HuH6 and COA67 cells nih.gov.
Caspase Activity Assays: Caspase-3 activation and cleavage are hallmarks of apoptosis nih.govspandidos-publications.com.
PIM1-IN-7 exhibits high cytotoxicity against HCT-116 cells with an IC50 of 42.9 µM and against MCF-7 cells with an IC50 of 7.68 µM medchemexpress.com.
Table 2: Cytotoxicity (IC50) of PIM1-IN-7 in Cell Lines
| Compound | Cell Line | IC50 (µM) | Reference |
| PIM1-IN-7 | HCT-116 | 42.9 | medchemexpress.com |
| PIM1-IN-7 | MCF-7 | 7.68 | medchemexpress.com |
Biochemical and Proteomic Profiling (e.g., Western Blot, RPPA, Mass Spectrometry)
Biochemical and proteomic approaches are essential for analyzing the protein-level effects of this compound, including changes in protein expression, phosphorylation, and identification of downstream substrates.
Western Blotting: This technique is widely used to detect specific proteins and their post-translational modifications (e.g., phosphorylation). Studies on PIM inhibitors often use Western blotting to assess:
PIM protein expression: To confirm the downregulation of PIM kinases by inhibitors or genetic manipulation nih.govnih.govnih.govresearchgate.net.
Phosphorylation of PIM substrates: PIM kinases phosphorylate various proteins involved in cell survival and proliferation. For example, PIM1-1 treatment led to a significant decrease in phosphorylated BAD (p-BAD) and ERK phosphorylation in Daudi cells, confirming its antiproliferative effect and inhibition of PIM-1 kinase activity nih.gov. Increased cleaved caspase-3, an apoptotic marker, is also detected by Western blot spandidos-publications.com.
Reverse Phase Protein Arrays (RPPA): While not explicitly detailed for this compound in the provided snippets, RPPA is a high-throughput proteomic technique that allows for the quantitative analysis of protein expression and phosphorylation states across many samples simultaneously. It is suitable for profiling signaling pathways affected by kinase inhibitors.
Mass Spectrometry (MS) and Proteomic Profiling: Advanced mass spectrometry-based proteomic profiling can identify direct kinase substrates and reveal global changes in protein expression and phosphorylation patterns. This can illuminate the cellular processes targeted by PIM inhibition. For instance, proteomic profiling of PIM kinase substrates has identified RNA splicing and ribosome biogenesis as PIM-controlled cellular processes nih.govelifesciences.orgpnas.orgelifesciences.org. Quantitative proteomics can be used to analyze protein copy numbers and differential expression in response to PIM inhibition elifesciences.orgelifesciences.orgelifesciences.org.
Gene Expression Analysis (e.g., qPCR, RNA-Seq)
Gene expression analysis techniques are used to investigate how this compound or PIM kinase inhibition affects the transcription of genes, including PIM isoforms themselves and their downstream targets.
Quantitative Real-Time PCR (qPCR or RT-qPCR): This method quantifies mRNA levels, providing insights into transcriptional regulation.
PIM-1 gene expression levels can be measured by RT-qPCR, normalized to housekeeping genes like GAPDH nih.gov.
PIM-1 knockdown using shRNA has been shown to significantly reduce PIM-1 mRNA expression in prostate cancer cells spandidos-publications.com.
RT-qPCR is used to assess the expression of PIM1, PIM2, and PIM3 genes, as well as their target genes like IL17A and RORC nih.govresearchgate.net.
RNA Sequencing (RNA-Seq): This high-throughput sequencing technology provides a comprehensive view of the transcriptome, allowing for the identification of differentially expressed genes and non-coding RNAs in response to PIM inhibition. For example, RNA-Seq can reveal the impact of PIM deficiency on protein-coding mRNA expression elifesciences.orgelifesciences.orgelifesciences.org. PIM kinases have been shown to control the level of long noncoding RNA (lncRNA) H19 and subsequently regulate stem cell gene expression (e.g., SOX2, OCT-4, NANOG) nih.gov.
Flow Cytometry for Cell Cycle and Apoptosis Analysis
Flow cytometry is a powerful technique for analyzing cell populations based on various cellular parameters, including DNA content (for cell cycle analysis) and membrane changes (for apoptosis).
Cell Cycle Analysis: Cells are stained with DNA-intercalating dyes like Propidium Iodide (PI), and their DNA content is measured by flow cytometry. This allows for the quantification of cells in different phases of the cell cycle (G0/G1, S, G2/M) scispace.com.
Apoptosis Analysis: As mentioned in Section 10.2, Annexin V/PI staining is a primary method for detecting apoptotic cells using flow cytometry. This allows researchers to quantify the percentage of early and late apoptotic cells following this compound treatment nih.govresearchgate.netaacrjournals.org. For instance, PIM447 treatment resulted in a significant increase in the Annexin V-positive, PI-negative apoptotic cell population nih.gov.
Protein Expression and Phosphorylation: Flow cytometry can also be used to assess the intracellular or cell surface expression of specific proteins (e.g., PIM-1, CXCR4) and their phosphorylation status in different cell subsets aacrjournals.orgjci.org.
Advanced Imaging Techniques in Preclinical Models
Advanced imaging techniques are utilized in preclinical models to monitor the in vivo effects of this compound, such as tumor growth, metastasis, and drug distribution, without invasive procedures. While specific advanced imaging data for this compound were not detailed in the provided search results, these techniques are broadly applicable to studies of PIM kinase inhibitors in preclinical settings.
Confocal Microscopy: This technique allows for high-resolution imaging of cellular structures and protein localization in fixed or live cells and tissues. It has been used to visualize CXCR4 internalization in cells treated with PIM inhibitors aacrjournals.org.
In Vivo Imaging (e.g., Bioluminescence Imaging, PET, SPECT, MRI): These techniques are commonly used in xenograft or genetically engineered mouse models to:
Monitor Tumor Growth and Regression: Bioluminescence imaging (BLI) is frequently used with luciferase-expressing tumor cells to non-invasively track tumor burden over time researchgate.net.
Assess Drug Distribution and Target Engagement: Positron Emission Tomography (PET) or Single-Photon Emission Computed Tomography (SPECT) with radiolabeled inhibitors can visualize drug uptake and distribution in tumors and other tissues. Magnetic Resonance Imaging (MRI) provides detailed anatomical information and can assess tumor volume and response to treatment.
While the provided data did not explicitly detail the use of these advanced imaging techniques for this compound, preclinical studies with PIM inhibitors often involve xenograft models to assess anti-tumor activity researchgate.netresearchgate.netmdpi.com. These models can be combined with various imaging modalities to provide comprehensive in vivo data.
Development of Reporter Systems for PIM Activity
Reporter systems are engineered biological tools designed to provide a measurable signal (e.g., fluorescence, luminescence) in response to specific cellular events or pathway activities, such as PIM kinase activity. While direct mentions of specific this compound-compatible reporter systems were not found in the search results, the concept is relevant for studying kinase activity.
Kinase Activity Reporters: These systems typically involve a fusion protein or a genetic construct where a PIM kinase substrate is linked to a reporter gene. Phosphorylation of the substrate by PIM kinase could lead to a conformational change or a signaling cascade that activates or deactivates the reporter.
Transcriptional Reporter Assays: These involve placing a PIM-responsive promoter element upstream of a reporter gene (e.g., luciferase). Activation of PIM signaling pathways could then drive reporter expression. For example, PIM kinases are known to regulate gene expression, and their activity is often linked to the JAK/STAT pathway, which can be monitored by STAT-responsive reporter constructs haematologica.orgfree.fr.
The assessment of PIM activity is often inferred from the phosphorylation status of known downstream substrates (e.g., BAD, 4EBP1, p70S6K) using Western blot or proteomic approaches, rather than dedicated reporter systems nih.govmdpi.com. However, the development of such systems could offer real-time, high-throughput screening capabilities for PIM inhibitors.
Emerging Concepts and Future Research Trajectories for Pim in 72
Identification of Novel PIM Substrates and Interactors
The expansion of the known PIM kinome is critical for a comprehensive understanding of the biological consequences of PIM-IN-72 administration. PIM kinases are serine/threonine kinases that phosphorylate a wide array of protein substrates, thereby regulating fundamental cellular processes such as cell cycle progression, apoptosis, and transcriptional activation. nih.gov The identification of novel substrates and interacting proteins is essential for elucidating the full spectrum of this compound's mechanism of action and for discovering new therapeutic applications.
Early research identified key pro-tumorigenic signaling molecules as downstream targets of PIM kinases, including MYC, p21Cip1/Waf1, p27kip1, CDC25, and BAD. nih.gov More recent, unbiased chemical genetic screens and proteomic analyses have continued to expand this list. For instance, a screen in prostate cancer cells identified N-Myc Downstream-Regulated Gene 1 (NDRG1) as a PIM1 substrate. mssm.edu PIM1 phosphorylation of NDRG1 was found to reduce its stability and nuclear localization, leading to enhanced cell migration and invasion. mssm.edu
The Kinase Substrate Tracking and Elucidation (KESTREL) approach has also been used to identify novel PIM-2 substrates, such as eukaryotic initiation factor 4B (eIF4B) and apoptosis inhibitor 5 (API-5). researchgate.net Such studies not only identify new substrates but also help refine the consensus phosphorylation motif for PIM kinases, aiding in the prediction of further substrates. researchgate.netnih.gov
Table 1: Selected Substrates of PIM Kinase Isoforms
| Isoform | Substrate | Function Regulated |
|---|---|---|
| PIM-1 | NDRG1 | Cell migration and invasion, protein stability mssm.edu |
| PIM-1 | p27(Kip1) | Cell cycle progression, protein stability mdpi.com |
| PIM-1, PIM-2 | BAD | Apoptosis nih.govpatsnap.com |
| PIM-1, PIM-2 | c-Myc | Protein stability, transcriptional activity nih.govmdpi.com |
| PIM-2 | FOXP3 | Treg suppressive function nih.gov |
| PIM-2 | HK2 | Glycolysis, protein stability nih.gov |
| PIM-3 | p27(Kip1) | Nuclear export, proteasome-dependent destruction mdpi.com |
Future research will likely employ advanced proteomic techniques to further map the PIM interactome in various cellular contexts. This will be crucial for understanding the tissue-specific effects of this compound and for identifying biomarkers that could predict therapeutic response.
Exploration of this compound in Non-Oncological Research Areas
While PIM kinases are primarily studied for their role in cancer, emerging evidence points to their involvement in a range of other pathologies, opening new avenues for the application of this compound. These non-oncological areas include inflammatory diseases and fibrosis.
Inflammatory Diseases: PIM kinases are increasingly recognized as important regulators of the immune system. PIM2, for instance, is highly expressed in regulatory T cells (Tregs) and has been shown to phosphorylate FOXP3, a key transcription factor for Treg function. nih.gov This suggests that inhibitors like this compound could be used to modulate immune responses. Furthermore, the cross-talk between cancer cells and immune cells, such as T cells and macrophages, can regulate PIM2 expression, which in turn suppresses immunotherapy efficacy in hepatocellular carcinoma. nih.gov Targeting PIM kinases could therefore represent a strategy to overcome immune evasion in the tumor microenvironment and enhance the efficacy of immunotherapies. nih.gov
Fibrosis: Fibrosis, the excessive accumulation of extracellular matrix, is a final common pathway in many chronic inflammatory diseases and can lead to organ failure. nih.govmdpi.com Recent studies have implicated PIM1 signaling as a driver of aging-associated persistent fibrosis. nih.gov In lung fibroblasts, PIM1 was found to potentiate signaling by TGF-β, a key pro-fibrotic cytokine. nih.gov This suggests that PIM inhibitors could have therapeutic potential in treating fibrotic diseases of the lung and other organs. The widespread expression of PIM kinases in cardiovascular tissues also points to a potential role in cardiovascular diseases, including those with inflammatory and fibrotic components like atherosclerosis. nih.govnih.gov
Development of Targeted Delivery Systems for this compound
A key challenge in cancer therapy is to maximize the concentration of a drug at the tumor site while minimizing its exposure to healthy tissues. The development of targeted delivery systems for PIM inhibitors like this compound is a promising strategy to enhance therapeutic efficacy and reduce potential off-target effects. While research into delivery systems specifically for this compound is still in early stages, several innovative approaches being explored for kinase inhibitors could be applicable.
These strategies include the use of nanoparticles, antibody-drug conjugates, and other carrier molecules designed to recognize and bind to tumor-specific antigens or markers. Such systems can encapsulate the therapeutic agent, protecting it from degradation in the bloodstream and facilitating its accumulation in the tumor through passive (the enhanced permeability and retention effect) or active targeting. For example, the second-generation PIM kinase inhibitor TP-3654 has been shown to resensitize multidrug-resistant cancer cells to cytotoxic drugs by interacting with the ABCG2 drug efflux pump, suggesting complex interactions that could be exploited in targeted delivery strategies. mdpi.com Future research will focus on designing and testing such systems to improve the therapeutic index of PIM inhibitors.
Application of Artificial Intelligence and Machine Learning in PIM Inhibitor Discovery
Ligand-based virtual screening, which uses machine learning models trained on known active and inactive compounds, can rapidly screen vast chemical libraries to identify promising new hit compounds. nih.govethz.ch For example, an ensemble similarity approach was successfully used to identify new ligands for PIM-1 kinase. nih.gov Structure-based approaches, which use the 3D structure of the target protein, can be combined with machine learning to guide the design of molecules with improved potency and selectivity. nih.govresearchgate.net
Table 2: Machine Learning Methods in PIM-1 Inhibitor Discovery
| Method | Application | Outcome | Reference |
|---|---|---|---|
| Support Vector Machine (SVM) | Classification model development | Identification of potent PIM-1 inhibitors | nih.govresearchgate.net |
| Random Forest | Classification model development | High performance in identifying PIM-1 inhibitors | nih.govresearchgate.net |
| XGBoost | Classification model development | High performance in identifying PIM-1 inhibitors | nih.gov |
Elucidating Context-Specific Roles of PIM Isoforms for this compound Application
The PIM kinase family consists of three isoforms—PIM-1, PIM-2, and PIM-3—which, despite having similar structures, exhibit distinct expression patterns and non-redundant functions. nih.govnih.gov A critical aspect of future research is to understand these isoform-specific roles to optimize the application of pan-inhibitors like this compound or to guide the development of isoform-selective inhibitors.
The three isoforms show different patterns of overexpression in various cancers. PIM-1 is often detected in solid tumors and blood cancers, PIM-2 is frequently expressed in myeloma, lymphoma, and leukemia, while PIM-3 is commonly observed in adenocarcinomas of the pancreas, colon, and liver. mdpi.comresearchgate.netbenthamscience.com These distinct expression profiles suggest that the dominant PIM isoform driving oncogenesis can vary depending on the tumor type.
Moreover, the isoforms may have different substrate specificities and downstream effects. For example, studies in sarcoma models using genetically modified mice found that the absence of PIM-2 and PIM-3 was sufficient to greatly reduce tumor growth and bone invasion, to a similar extent as the absence of all three isoforms. researchgate.net This highlights that in certain contexts, targeting specific isoforms may be sufficient to achieve a therapeutic effect. Understanding the specific contribution of each PIM isoform in a given disease will be essential for tailoring treatment strategies and predicting which patient populations are most likely to benefit from a pan-PIM inhibitor like this compound. juniperpublishers.com
Q & A
Q. How can researchers ensure data integrity when publishing conflicting results on this compound’s mechanism of action?
- Methodological Answer: Disclose raw datasets in repositories like Figshare or Zenodo. Use the STrengthening the Reporting of OBservational studies (STROBE) checklist to enhance transparency and enable independent validation .
Framework Integration
Q. Which research frameworks (e.g., PICOT, FINER) are suitable for structuring studies on this compound?
- Methodological Answer: For hypothesis-driven studies, apply the PICOT framework (Population: cell lines/animal models; Intervention: this compound dosing; Comparator: standard inhibitors; Outcome: target inhibition; Timeframe: acute/chronic exposure). Use FINER criteria to evaluate feasibility and novelty .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
